N-[2-(cyclohex-1-en-1-yl)ethyl]-2-[2-(phenylamino)-1,3-thiazol-4-yl]acetamide
CAS No.: 1040677-76-6
Cat. No.: VC11959497
Molecular Formula: C19H23N3OS
Molecular Weight: 341.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1040677-76-6 |
|---|---|
| Molecular Formula | C19H23N3OS |
| Molecular Weight | 341.5 g/mol |
| IUPAC Name | 2-(2-anilino-1,3-thiazol-4-yl)-N-[2-(cyclohexen-1-yl)ethyl]acetamide |
| Standard InChI | InChI=1S/C19H23N3OS/c23-18(20-12-11-15-7-3-1-4-8-15)13-17-14-24-19(22-17)21-16-9-5-2-6-10-16/h2,5-7,9-10,14H,1,3-4,8,11-13H2,(H,20,23)(H,21,22) |
| Standard InChI Key | VPJSAUJHBBJZMS-UHFFFAOYSA-N |
| SMILES | C1CCC(=CC1)CCNC(=O)CC2=CSC(=N2)NC3=CC=CC=C3 |
| Canonical SMILES | C1CCC(=CC1)CCNC(=O)CC2=CSC(=N2)NC3=CC=CC=C3 |
Introduction
N-[2-(cyclohex-1-en-1-yl)ethyl]-2-[2-(phenylamino)-1,3-thiazol-4-yl]acetamide is a complex organic compound that integrates a thiazole ring with a cyclohexene substituent and an acetamide functional group. This structure suggests potential biological activity, particularly in pharmacological applications, due to the diverse biological activities associated with the thiazole moiety.
Chemical Formula and Molecular Weight
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Chemical Formula: Not explicitly provided in the search results, but it can be inferred from its components.
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Molecular Weight: Approximately 320.47 g/mol for a similar compound, indicating a substantial molecular size.
Structural Components
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Thiazole Ring: Known for its diverse biological activities, making derivatives of this compound significant in medicinal chemistry.
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Cyclohexene Group: May impart unique properties that enhance biological activity.
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Acetamide Functional Group: Participates in reactions typical for amides.
Synthesis and Chemical Reactions
The synthesis of N-[2-(cyclohex-1-en-1-yl)ethyl]-2-[2-(phenylamino)-1,3-thiazol-4-yl]acetamide can be approached through several synthetic routes, often involving the reaction of thiazole derivatives with cyclohexene and acetamide functionalities. Modern techniques like microwave irradiation can reduce reaction times and improve yields.
Biological and Pharmacological Significance
Thiazole derivatives are recognized for their roles in pharmaceuticals, particularly as antimicrobial and anticancer agents. The presence of the cyclohexene group may also enhance biological activity. Research into similar compounds indicates that modifications on the thiazole ring significantly influence binding affinity and selectivity towards biological targets.
Comparison with Similar Compounds
| Compound | Molecular Weight | Biological Activity |
|---|---|---|
| N-[2-(cyclohex-1-en-1-yl)ethyl]-2-[2-(phenylamino)-1,3-thiazol-4-yl]acetamide | Approximately 320.47 g/mol | Potential antimicrobial and anticancer activities |
| N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivatives | Not specified | Antimicrobial and anticancer activities demonstrated |
| N-[2-(cyclohexen-1-yl)ethyl]-2-phenylbutanamide | 271.4 g/mol | No specific biological activities reported |
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